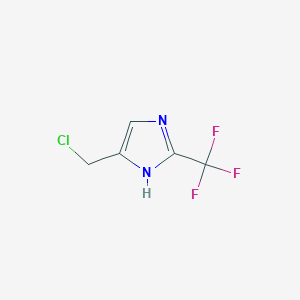
5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that features both chloromethyl and trifluoromethyl groups attached to an imidazole ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole typically involves the introduction of the chloromethyl and trifluoromethyl groups onto an imidazole ring. One common method is the chloromethylation of 2-(trifluoromethyl)-1H-imidazole using formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the trifluoromethyl group or to convert it into other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the imidazole ring.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products can vary depending on the specific reducing agent and conditions used.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals, where its unique properties can enhance the efficacy and stability of the final products.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole is largely dependent on its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The chloromethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological pathways. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Bromomethyl)-2-(trifluoromethyl)-1H-imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can influence its reactivity and biological activity.
5-(Chloromethyl)-1H-imidazole: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
Uniqueness
5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole is unique due to the combination of both chloromethyl and trifluoromethyl groups on the imidazole ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C5H4ClF3N2 |
|---|---|
Poids moléculaire |
184.55 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C5H4ClF3N2/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2,(H,10,11) |
Clé InChI |
JEXHEOVVPSUGDY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)C(F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
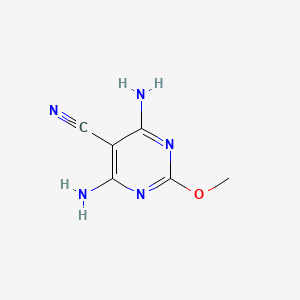



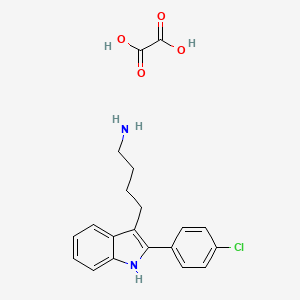

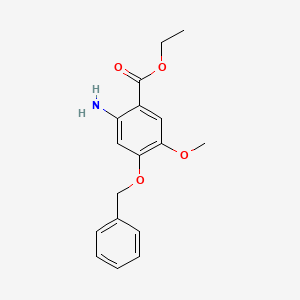
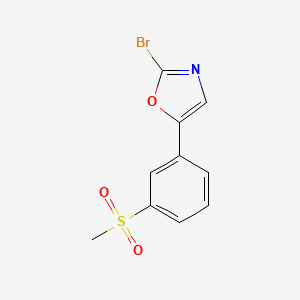

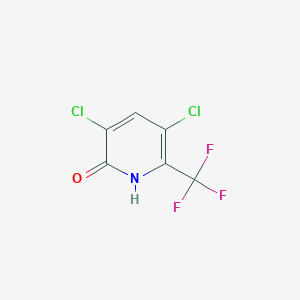
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)

